2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile
Description
2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyridine core with an amino group at position 2 and a cyano group at position 2. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug design, particularly in kinase inhibition, antimicrobial agents, and anticancer therapies . Its synthesis typically involves condensation reactions between 5-aminopyrazole derivatives and carbonyl-containing reagents under reflux conditions in solvents like DMF or acetic acid .
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-aminopyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-5-6-7-3-1-2-4-12(7)11-8(6)10/h1-4H,(H2,10,11) |
InChI Key |
RWJDXULDHHTDHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Aminopyrazole and Electrophilic Substrate Condensation
The foundational method for synthesizing 2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile involves the cyclocondensation of 3-aminopyrazoles with bis-electrophilic reagents or activated alkynes. For instance, Behbehani et al. demonstrated that reacting 3-aminopyrazole derivatives with dimethylformamide dimethylacetal (DMF-DMA) in the presence of sodium acetate generates pyrazolo[1,5-a]pyrimidine intermediates, which can be further functionalized to introduce the carbonitrile group. This method typically requires refluxing in polar aprotic solvents like DMF or pyridine for 12–24 hours, achieving moderate yields (50–65%).
A critical variant employs cyanoacetamides as precursors. Cyanoacetic acid reacts with amines in acetic anhydride to form cyanoacetamides, which undergo cyclization with aminopyrazoles under basic conditions. For example, Ibrahim et al. synthesized pyrazolo[1,5-a]pyrimidine-3-carboxamides by condensing cyanoacetamides with enaminones, followed by sodium acetate-mediated cyclization. While this approach is reliable, it often necessitates multi-step purification, limiting scalability.
Microwave-Assisted Synthesis
One-Pot Cyclocondensation and Formylation
Microwave irradiation has emerged as a pivotal tool for accelerating the synthesis of pyrazolo[1,5-a]pyridine derivatives. A study by López et al. detailed a one-pot protocol where β-enaminones and NH-3-aminopyrazoles undergo cyclocondensation under microwave irradiation (100–120°C, 300 W), followed by formylation using a Vilsmeier–Haack reagent (POCl3/DMF). This method achieves regioselective synthesis of 3-formyl intermediates, which are subsequently oxidized to the carbonitrile derivative using KCN or NaCN. The microwave method reduces reaction times from hours to minutes, with yields improving to 70–85%.
Cyanoacetamide Cyclization
Microwave-assisted cyclization of cyanoacetamides offers another efficient pathway. For instance, heating cyanoacetamides with aminopyrazoles in DMF at 150°C for 15 minutes under microwaves directly yields this compound. This method avoids intermediate isolation, enhancing throughput. López et al. reported a 78% yield for this route, attributing the efficiency to uniform heating and reduced side reactions.
Sonochemical Methods
Ultrasound-Promoted Cyclization
Green chemistry approaches, such as sonochemical synthesis, have gained traction for their energy efficiency. Makhseed et al. demonstrated that irradiating a mixture of 3-aminopyrazole and cyanoacetic acid derivatives in ethanol at 85°C (110 W, 40 kHz) for 1 hour induces cyclization via cavitation effects. This method achieves comparable yields (65–75%) to thermal methods but with shorter reaction times (1–2 hours). The absence of harsh solvents aligns with sustainable chemistry principles, though scalability remains a challenge.
Multi-Step Synthetic Routes
Boc-Protected Intermediate Strategy
Complex derivatives of this compound often require multi-step sequences. Jstage et al. outlined a route starting with tert-butyloxycarbonyl (Boc)-protected amino acids, which are converted to β-ketonitriles via nucleophilic addition. Subsequent hydrazine treatment yields aminopyrazoles, which are cyclized with ethyl ethoxyacrylate to form pyrazolopyrimidones. Final deprotection and chlorination yield the target compound, albeit with lower overall yields (40–50%) due to multiple purification steps.
Enaminone-Based Cyclization
Enaminones serve as versatile intermediates. A 2020 study showed that reacting enaminones with 3-aminopyrazoles in refluxing pyridine for 12 hours forms the pyrazolo[1,5-a]pyridine core, which is then nitrified using copper(I) cyanide. While effective, this method requires strict anhydrous conditions and toxic cyanide reagents, posing safety concerns.
Comparative Analysis of Methods
Yield and Efficiency
The table below summarizes key parameters for each method:
Microwave-assisted synthesis offers the highest yields and shortest times, making it ideal for industrial applications. Sonochemical methods balance efficiency and sustainability but require specialized equipment.
Mechanistic Insights
The cyclocondensation mechanism involves nucleophilic attack by the amino group of pyrazole on the electrophilic carbon of cyanoacetamide or enaminone, followed by dehydration and aromatization. Microwave irradiation accelerates this process by enhancing molecular collisions, while ultrasound promotes cavitation-induced bond cleavage .
Chemical Reactions Analysis
Cyclocondensation Reactions
Cyclocondensation is a primary method for synthesizing derivatives of this compound. The reaction typically involves 1,3-bisnucleophilic systems (e.g., 3-amino-pyrazoles) reacting with 1,3-biselectrophilic substrates (e.g., β-diketones or malonic acid derivatives). For example:
-
Mechanism : The nucleophilic amino group and β-carbon of the pyrazole react with electrophilic carbonyl groups, forming a six-membered ring after dehydration .
-
Conditions : Activated by phosphorus oxychloride (POCl₃) or under basic conditions.
| Reagent Type | Key Reagents | Product Type | Yield Range |
|---|---|---|---|
| β-diketones | Ethyl acetoacetate | Pyrazolo[1,5-a]pyridines | 70–94% |
| Malonic acid derivatives | Malonic acid | Substituted pyrazolo derivatives | 71% |
Oxidative Cross Dehydrogenative Coupling (CDC)
This method employs N-amino-2-iminopyridines and β-dicarbonyl compounds under oxidative conditions. A notable example involves ethyl acetoacetate and acetic acid under molecular oxygen:
Table 2: Oxidative CDC Reaction Parameters
| Parameter | Value |
|---|---|
| Acetic Acid (equiv) | 6 |
| Temperature | 130°C |
| Atmosphere | O₂ |
| Yield | 94% |
Pericyclic Reactions
Pericyclic reactions, such as [4+2] cycloadditions , enable the synthesis of fused ring systems without starting aminopyrazoles. For instance:
-
Precursors : Acyclic precursors like N-propargylic sulfonylhydrazone.
-
Mechanism : Intramolecular Diels-Alder reaction followed by elimination .
Nucleophilic Substitution
The amino group (-NH₂) and β-carbon act as nucleophiles, reacting with electrophilic carbonyl groups. This mechanism is critical in cyclocondensation reactions .
Role of Catalysts
Scientific Research Applications
2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The biological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs): Cyano and bromo substituents enhance binding to kinase ATP pockets (e.g., JAK2, CDK-2) .
- Aryl Substituents : Hydroxyphenyl and methoxyphenyl groups improve solubility and antimicrobial potency by facilitating hydrogen bonding .
- Steric Effects: Bulky substituents (e.g., 4-chlorophenyl) reduce enzymatic turnover but improve selectivity for cancer targets .
Biological Activity
2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is C8H7N5, with a molecular weight of 163.18 g/mol. The compound features a pyrazolo-pyridine framework characterized by a fused ring system that includes both pyrazole and pyridine moieties. The presence of an amino group and a carbonitrile group enhances its reactivity and biological activity.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound, including:
- Condensation Reactions : Involving the reaction of 3-aminopyrazoles with carbonitriles.
- Cyclization Techniques : Utilizing electrophilic substrates to form the pyrazolo-pyridine structure.
These methods allow for the efficient production of the compound in sufficient yields for research and application purposes.
Biological Activities
This compound exhibits a range of biological activities, making it a promising candidate for drug development. Notable activities include:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in developing antimicrobial agents .
- Enzyme Inhibition : It has been investigated as an inhibitor of α-glucosidase, with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM, demonstrating significant potency compared to standard inhibitors like acarbose .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, particularly against specific cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence and position of substituents on the pyrazole ring significantly affect biological activity. For instance, modifications at the C3 position have been correlated with enhanced enzyme inhibition .
| Substituent Position | Effect on Activity |
|---|---|
| C3 (amide group) | Increased potency against α-glucosidase |
| C5 (phenyl ring) | Varied effects depending on substituent type |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Activity : A study demonstrated that derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research indicated that certain derivatives showed promising results in inhibiting tumor growth in vitro, suggesting potential for further development as anticancer agents .
- Enzyme Inhibition Studies : Compounds were evaluated for their inhibitory effects on various enzymes, revealing that modifications could lead to improved inhibitory profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
